Nut0WW7mql

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

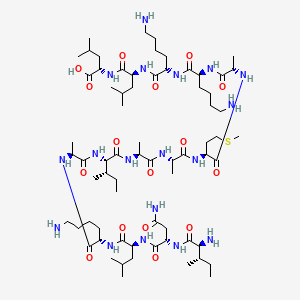

IPL344 is a biologically active peptide designed to activate the Akt signaling pathway, which plays a crucial role in cell survival and growth. This compound has shown promise in treating neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS), by inhibiting apoptosis and reducing inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: IPL344 is synthesized as a hepta-peptide, which involves the sequential addition of amino acids to form the peptide chain. The synthesis typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of IPL344 involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the peptide. The final product is then lyophilized to obtain a stable, dry powder form suitable for therapeutic use .

Chemical Reactions Analysis

Types of Reactions: IPL344 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups from amino acids

Purification: High-performance liquid chromatography (HPLC)

Major Products: The major product of these reactions is the hepta-peptide IPL344, which is then purified and lyophilized for use .

Scientific Research Applications

IPL344 has shown significant potential in various scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in cell signaling pathways, particularly the Akt pathway.

Medicine: Demonstrated efficacy in slowing the progression of amyotrophic lateral sclerosis (ALS) in clinical trials.

Mechanism of Action

IPL344 activates the Akt signaling pathway, which is crucial for cell survival and growth. The Akt pathway inhibits apoptosis (programmed cell death) and reduces inflammation in cells. By activating this pathway, IPL344 helps to mitigate the effects of neurodegenerative diseases like ALS, where the Akt pathway is often downregulated .

Comparison with Similar Compounds

Riluzole: A glutamate antagonist used in ALS treatment, prolongs survival by about three months.

Edaravone: An antioxidant that reduces oxidative stress in ALS patients.

Nuedexta: A combination of dextromethorphan and quinidine used to treat pseudobulbar affect in ALS patients.

Uniqueness of IPL344: Unlike other treatments, IPL344 directly activates the Akt pathway, providing a unique mechanism of action that targets the underlying pathologies of ALS. This receptor-independent activation of Akt sets IPL344 apart from other compounds that rely on receptor-mediated pathways .

Properties

CAS No. |

877120-59-7 |

|---|---|

Molecular Formula |

C41H61N7O9 |

Molecular Weight |

796.0 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C41H61N7O9/c1-24(2)21-28(42)37(52)47-19-7-11-33(47)40(55)46-18-6-10-32(46)36(51)43-29(22-25(3)4)38(53)45-17-5-9-31(45)35(50)44-30(23-26-13-15-27(49)16-14-26)39(54)48-20-8-12-34(48)41(56)57/h13-16,24-25,28-34,49H,5-12,17-23,42H2,1-4H3,(H,43,51)(H,44,50)(H,56,57)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 |

InChI Key |

AGUSSGJBWOOHRG-NXBWRCJVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

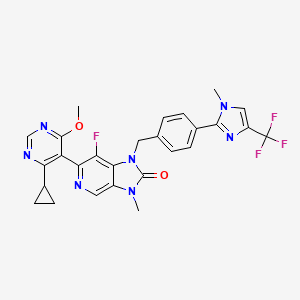

![N-ethyl-N-[[5-(4-methylphenyl)-1-octylindol-2-yl]methyl]ethanamine](/img/structure/B12384792.png)

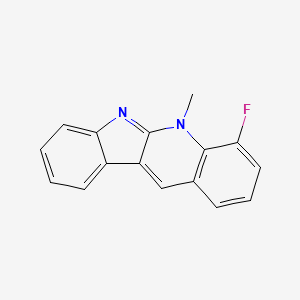

![[[(2S,3R)-2-(1,3-dimethylpyrazolidin-4-yl)oxolan-3-yl]amino]-[[4-(4-fluorocyclohexyl)cyclohexyl]amino]methanol](/img/structure/B12384798.png)

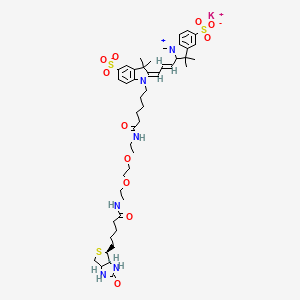

![(1S)-N-(7-chloro-6-{4-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperazin-1-yl}isoquinolin-3-yl)-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B12384802.png)

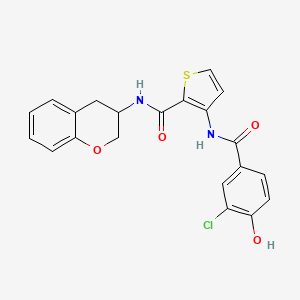

![1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea](/img/structure/B12384821.png)

![1-[(1S)-1-(6-chloro-1-pyridin-4-ylindazol-3-yl)ethyl]-3-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12384827.png)